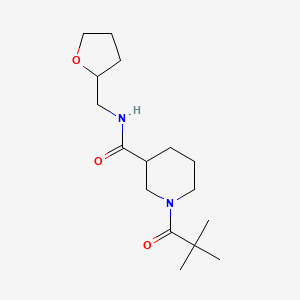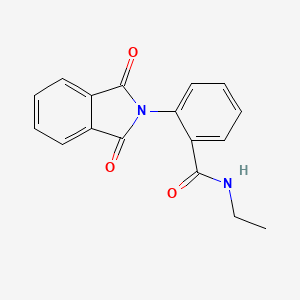
1-(2,2-dimethylpropanoyl)-N-(tetrahydro-2-furanylmethyl)-3-piperidinecarboxamide
Vue d'ensemble
Description
1-(2,2-dimethylpropanoyl)-N-(tetrahydro-2-furanylmethyl)-3-piperidinecarboxamide, also known as TAK-659, is a small molecule inhibitor that has shown potential in treating various types of cancer and autoimmune diseases.
Mécanisme D'action
1-(2,2-dimethylpropanoyl)-N-(tetrahydro-2-furanylmethyl)-3-piperidinecarboxamide selectively binds to the ATP-binding site of BTK and ITK, leading to the inhibition of their activity. This results in the inhibition of downstream signaling pathways involved in BCR and TCR signaling, leading to the inhibition of B-cell and T-cell proliferation and survival.
Biochemical and Physiological Effects:
In vitro studies have shown that 1-(2,2-dimethylpropanoyl)-N-(tetrahydro-2-furanylmethyl)-3-piperidinecarboxamide inhibits the proliferation and survival of various types of B-cells and T-cells, including chronic lymphocytic leukemia (CLL) cells, mantle cell lymphoma (MCL) cells, and activated T-cells. 1-(2,2-dimethylpropanoyl)-N-(tetrahydro-2-furanylmethyl)-3-piperidinecarboxamide has also been shown to inhibit the production of cytokines such as interleukin-2 (IL-2), interferon-gamma (IFN-γ), and tumor necrosis factor-alpha (TNF-α).
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 1-(2,2-dimethylpropanoyl)-N-(tetrahydro-2-furanylmethyl)-3-piperidinecarboxamide is its high selectivity for BTK and ITK, which reduces the risk of off-target effects. 1-(2,2-dimethylpropanoyl)-N-(tetrahydro-2-furanylmethyl)-3-piperidinecarboxamide has also shown good pharmacokinetic properties, including good oral bioavailability and long half-life. However, one of the limitations of 1-(2,2-dimethylpropanoyl)-N-(tetrahydro-2-furanylmethyl)-3-piperidinecarboxamide is its potential to cause adverse effects such as diarrhea, nausea, and fatigue in clinical trials.
Orientations Futures
For 1-(2,2-dimethylpropanoyl)-N-(tetrahydro-2-furanylmethyl)-3-piperidinecarboxamide research include investigating its potential in combination with other drugs for the treatment of cancer and autoimmune diseases, identifying biomarkers that can predict response to 1-(2,2-dimethylpropanoyl)-N-(tetrahydro-2-furanylmethyl)-3-piperidinecarboxamide, and developing more potent and selective BTK and ITK inhibitors. Another future direction is investigating the potential of 1-(2,2-dimethylpropanoyl)-N-(tetrahydro-2-furanylmethyl)-3-piperidinecarboxamide in treating other diseases such as multiple sclerosis and rheumatoid arthritis.
In conclusion, 1-(2,2-dimethylpropanoyl)-N-(tetrahydro-2-furanylmethyl)-3-piperidinecarboxamide is a promising small molecule inhibitor that has shown potential in treating various types of cancer and autoimmune diseases. Its high selectivity for BTK and ITK, good pharmacokinetic properties, and potential for combination therapy make it a promising candidate for further research and development.
Applications De Recherche Scientifique
1-(2,2-dimethylpropanoyl)-N-(tetrahydro-2-furanylmethyl)-3-piperidinecarboxamide has been extensively studied in preclinical and clinical trials for its potential in treating various types of cancer and autoimmune diseases. In vitro studies have shown that 1-(2,2-dimethylpropanoyl)-N-(tetrahydro-2-furanylmethyl)-3-piperidinecarboxamide selectively inhibits the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in B-cell receptor (BCR) signaling pathway, leading to the inhibition of B-cell proliferation and survival. 1-(2,2-dimethylpropanoyl)-N-(tetrahydro-2-furanylmethyl)-3-piperidinecarboxamide has also been shown to inhibit the activity of interleukin-2-inducible T-cell kinase (ITK), a key enzyme involved in T-cell receptor (TCR) signaling pathway, leading to the inhibition of T-cell proliferation and cytokine production.
Propriétés
IUPAC Name |
1-(2,2-dimethylpropanoyl)-N-(oxolan-2-ylmethyl)piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O3/c1-16(2,3)15(20)18-8-4-6-12(11-18)14(19)17-10-13-7-5-9-21-13/h12-13H,4-11H2,1-3H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIIKZYBQADSDIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCCC(C1)C(=O)NCC2CCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-(6-chloro-1H-indol-1-yl)propanoyl]-beta-alanine](/img/structure/B4512502.png)
![2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1(6H)-pyridazinyl]-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4512506.png)
![2-oxo-N-[2-(2-thienyl)ethyl]-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carboxamide](/img/structure/B4512508.png)
![N-{2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}cyclopropanecarboxamide](/img/structure/B4512517.png)
![2-fluoro-N-[1-(2-methoxyphenyl)ethyl]benzamide](/img/structure/B4512519.png)
![6-(4-fluorophenyl)-2-[2-oxo-2-(2-phenyl-4-morpholinyl)ethyl]-3(2H)-pyridazinone](/img/structure/B4512534.png)
![4-(3-hydroxyphenyl)-1-isopropyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione](/img/structure/B4512542.png)


![N-(4-methoxybenzyl)-2-[3-[4-(methylthio)phenyl]-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B4512572.png)
![N-1,3-benzothiazol-2-yl-2-[3-(4-methyl-1-piperidinyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B4512581.png)
![N,4-dimethyl-3-[(4-methyl-1-piperazinyl)sulfonyl]-N-phenylbenzamide](/img/structure/B4512595.png)

